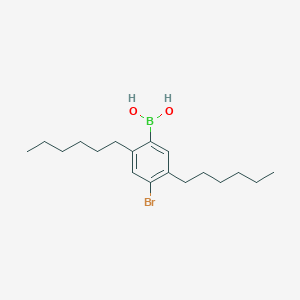![molecular formula C19H23N3O2 B13359371 2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide](/img/structure/B13359371.png)
2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is a complex organic compound that features both pyrrole and indole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide typically involves multiple steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of Pyrrole and Indole Moieties: The final step involves coupling the pyrrole and indole moieties through an acetamide linkage. This can be achieved by reacting the pyrrole derivative with an indole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and indole rings, where various substituents can be introduced to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used to study the biological activities of pyrrole and indole derivatives, including their interactions with various enzymes and receptors.
Chemical Research: The compound can serve as a model for studying the reactivity and properties of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety, for example, is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The pyrrole moiety may also contribute to the compound’s biological activity by interacting with different molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have diverse biological activities.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and pyrrole-2-carbaldehyde share the pyrrole moiety and are known for their chemical reactivity and biological activities.
Uniqueness
N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is unique due to the combination of both pyrrole and indole moieties in a single molecule. This dual presence allows it to exhibit a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties.
Propriétés
Formule moléculaire |
C19H23N3O2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-(1-methylindol-4-yl)oxy-N-[(1-propan-2-ylpyrrol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-14(2)22-10-5-6-15(22)12-20-19(23)13-24-18-8-4-7-17-16(18)9-11-21(17)3/h4-11,14H,12-13H2,1-3H3,(H,20,23) |
Clé InChI |
GALRSDHJZFDOPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC=C1CNC(=O)COC2=CC=CC3=C2C=CN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359293.png)
![5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13359301.png)

![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13359322.png)
![3-{6-[(4-Chloro-3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359328.png)


![6-(2-Ethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359345.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13359349.png)
![3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359350.png)
![2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline](/img/structure/B13359356.png)
![4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13359357.png)

![6-(4-Tert-butylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359380.png)
